molecular formula C96H176O18 B12643354 Sucrose heptalaurate CAS No. 66844-30-2

Sucrose heptalaurate

Cat. No.: B12643354
CAS No.: 66844-30-2
M. Wt: 1618.4 g/mol
InChI Key: UFCDEEBENIGJJD-ZYIKOXFUSA-N
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Description

Sucrose heptalaurate is a chemical compound composed of sucrose and seven lauric acid molecules. It is a type of sucrose ester, which are widely used as surfactants in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its non-toxic, biodegradable properties, making it an attractive option for environmentally friendly applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose heptalaurate can be synthesized through the transesterification of sucrose with methyl laurate. This reaction typically requires a catalyst, such as potassium carbonate, and is carried out in a solvent like dimethyl sulfoxide (DMSO). The reaction conditions include temperatures ranging from 60°C to 90°C and ultrasonic frequencies to enhance the yield .

Industrial Production Methods

Industrial production of this compound involves a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose in the presence of a base catalyst under reduced pressure and anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Sucrose heptalaurate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols.

    Substitution: Substitution reactions can replace the laurate groups with other fatty acids or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Catalysts such as sodium methoxide are often employed.

Major Products Formed

The major products formed from these reactions include various sucrose esters with different fatty acid chains, alcohols, and oxidized derivatives.

Scientific Research Applications

Sucrose heptalaurate has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in organic synthesis and as a stabilizer in emulsions.

    Biology: Employed in studies related to membrane permeability and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of biodegradable detergents and personal care products

Mechanism of Action

The mechanism of action of sucrose heptalaurate involves its interaction with lipid bilayers, leading to membrane perturbation. This interaction can enhance the permeability of membranes, making it useful as a permeation enhancer in drug delivery systems. The molecular targets include tight junctions in epithelial cells, which are modulated to increase paracellular transport .

Comparison with Similar Compounds

Similar Compounds

  • Sucrose monolaurate
  • Sucrose dilaurate
  • Sucrose trilaurate
  • Sucrose tetralaurate
  • Sucrose pentalaurate
  • Sucrose hexalaurate

Uniqueness

Sucrose heptalaurate is unique due to its higher degree of esterification, which imparts distinct physicochemical properties compared to its lower esterified counterparts. This higher degree of esterification enhances its surfactant properties, making it more effective in applications requiring strong emulsifying and stabilizing capabilities .

Properties

CAS No.

66844-30-2

Molecular Formula

C96H176O18

Molecular Weight

1618.4 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tri(dodecanoyloxy)-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate

InChI

InChI=1S/C96H176O18/c1-8-15-22-29-36-43-50-57-64-71-83(98)105-79-82-91(109-86(101)74-67-60-53-46-39-32-25-18-11-4)94(112-89(104)77-70-63-56-49-42-35-28-21-14-7)96(113-82,80-106-84(99)72-65-58-51-44-37-30-23-16-9-2)114-95-93(111-88(103)76-69-62-55-48-41-34-27-20-13-6)92(110-87(102)75-68-61-54-47-40-33-26-19-12-5)90(81(78-97)107-95)108-85(100)73-66-59-52-45-38-31-24-17-10-3/h81-82,90-95,97H,8-80H2,1-7H3/t81-,82-,90-,91-,92+,93-,94+,95-,96+/m1/s1

InChI Key

UFCDEEBENIGJJD-ZYIKOXFUSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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